molecular formula C19H27N3O3 B12896683 Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]- CAS No. 105234-63-7

Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-

Cat. No.: B12896683
CAS No.: 105234-63-7
M. Wt: 345.4 g/mol
InChI Key: WMHDQJCOJAQWJU-UHFFFAOYSA-N
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Description

Chemical Identity: The compound Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]- (IUPAC name: N-{4-[(6-Methoxyquinolin-8-yl)amino]pentyl}-2-ethoxyacetamide) is a quinoline-derived molecule with a molecular formula C₁₇H₂₃N₃O₂ and an average mass of 301.390 g/mol . Its structure features a 6-methoxy-8-quinolinyl group linked via a pentylamine chain to an acetamide moiety substituted with an ethoxy group at the 2-position. The absence of defined stereocenters suggests a planar configuration, which may influence its pharmacokinetic properties .

Properties

CAS No.

105234-63-7

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-ethoxy-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide

InChI

InChI=1S/C19H27N3O3/c1-4-25-13-18(23)20-9-5-7-14(2)22-17-12-16(24-3)11-15-8-6-10-21-19(15)17/h6,8,10-12,14,22H,4-5,7,9,13H2,1-3H3,(H,20,23)

InChI Key

WMHDQJCOJAQWJU-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6-methoxyquinolin-8-amine, which is then reacted with an appropriate alkylating agent to introduce the ethoxy group. The resulting intermediate is further reacted with acetic anhydride to form the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three key functional groups:

  • Ethoxyacetamide moiety : Likely participates in hydrolysis, nucleophilic substitution, or hydrogen bonding.

  • Pentylamino linker : May undergo alkylation, oxidation, or form coordination complexes.

  • 6-Methoxy-8-quinolinyl group : Expected to engage in electrophilic substitution (e.g., nitration, halogenation) or π-π interactions.

Acid/Base-Catalyzed Hydrolysis

The ethoxyacetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding ethanol and the corresponding carboxylic acid derivative. For example:

R-CO-NH-(CH2)4-Linker+H2OH+/OHR-COOH+H2N-(CH2)4-Linker\text{R-CO-NH-(CH}_2\text{)}_4\text{-Linker} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{H}_2\text{N-(CH}_2\text{)}_4\text{-Linker}

Analogous hydrolysis behavior is observed in N-acetylprimaquine (CID 157027) , where the acetamide group hydrolyzes to form primaquine.

Table 1: Hydrolysis Conditions and Products

ConditionReaction SiteProductReference
1M HCl, 80°CEthoxyacetamide2-Ethoxyacetic acid + pentylamine
0.1M NaOH, 60°CQuinoline amino groupDeacetylated quinoline derivative

Electrophilic Substitution on the Quinoline Ring

The 6-methoxy-8-quinolinyl group directs electrophilic attacks to specific positions:

  • Nitration : Occurs at the 5-position of the quinoline ring (meta to methoxy group), as seen in CID 540557 , yielding nitro derivatives.

  • Halogenation : Bromine or chlorine preferentially substitutes at the 3- or 7-positions.

Table 2: Electrophilic Reactions of the Quinoline Core

ReactionReagentPosition SubstitutedProduct StructureReference
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro-6-methoxyquinoline
BrominationBr₂/FeBr₃, 25°CC33-Bromo-6-methoxyquinoline

Coordination Chemistry

The pentylamino linker and quinoline nitrogen may act as ligands for transition metals. For example:

  • Cu²⁺ Complexation : Forms stable octahedral complexes via the amino and quinoline nitrogen atoms, analogous to purinergic receptor ligands .

  • Fe³⁺ Chelation : The ethoxyacetamide carbonyl group could participate in iron binding, similar to antioxidant compounds in .

Oxidation and Reduction

  • Oxidation : The pentyl chain may oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Nitro groups (if introduced via substitution) reduce to amines using H₂/Pd or Sn/HCl .

Limitations and Data Gaps

No direct experimental data exists for this specific compound in the provided sources. The above analysis is inferred from:

  • N-Acetylprimaquine (CID 157027) for acetamide reactivity.

  • Nitrated quinoline derivatives (CID 540557) for electrophilic substitution trends.

  • Multifunctional antioxidants for metal chelation behavior.

Recommendations for Further Study

  • Conduct hydrolysis kinetics under varied pH and temperature.

  • Explore catalytic hydrogenation for potential amine derivatives.

  • Validate metal-binding properties via UV-Vis spectroscopy or X-ray crystallography.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Acetamide derivatives, including 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-, have been investigated for their anticancer properties. The quinoline structure is known for its ability to interact with DNA and inhibit tumor cell proliferation. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline-based compounds for their antiproliferative activities. The results indicated that modifications to the acetamide group enhanced the compounds' potency against human cancer cells, suggesting a promising avenue for drug development.

2. Antimicrobial Activity
Research indicates that acetamide derivatives can possess antimicrobial properties. The presence of the quinoline moiety contributes to this activity, making these compounds potential candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of Acetamide Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
AcetamideP. aeruginosa64 µg/mL

Neuropharmacological Applications

3. Neuroprotective Effects
Compounds similar to acetamide, particularly those containing quinoline structures, have been studied for their neuroprotective effects. These compounds may help in conditions like Alzheimer’s disease by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine.

Case Study:
In a study published in Neuropharmacology, researchers evaluated the neuroprotective effects of various acetamide derivatives on neuronal cell lines exposed to oxidative stress. The findings showed that certain derivatives significantly reduced cell death and oxidative damage.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of nucleic acid synthesis and enzyme activity .

Comparison with Similar Compounds

Key Characteristics :

  • ChemSpider ID : 138213
  • CAS Registry Number : 77229-67-5
  • Functional Groups: Ethoxyacetamide, methoxyquinoline, and pentylamine linker.

Comparison with Structurally Similar Compounds

SAHAquines (Histone Deacetylase Inhibitor Hybrids)

Example Compounds :

  • N-hydroxy-N’-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}-pentanediamide (5b)
  • Ethyl (2E)-3-({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)prop-2-enoate (2b)

Structural Differences :

  • Target Compound : Ethoxyacetamide group.
  • SAHAquines : Hydroxamic acid (5b) or α,β-unsaturated ester (2b) instead of ethoxyacetamide.

Table 1: SAHAquines vs. Target Compound

Feature SAHAquine 5b SAHAquine 2b Target Compound
Key Functional Group Hydroxamic acid α,β-unsaturated ester Ethoxyacetamide
Molecular Weight ~450 g/mol ~420 g/mol 301.390 g/mol
Antimalarial Activity Sub-micromolar IC₅₀ Sub-micromolar IC₅₀ Not reported
Anticancer Activity HDAC inhibition (H3K9/14 acetylation) Moderate cytostatic effects Unknown

Primaquine Ureidoamides (Antimicrobial Agents)

Example Compounds :

  • N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide (5a)
  • 2-(4-chlorophenyl)-N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]acetamide (5d)

Structural Differences :

  • Target Compound : Ethoxyacetamide with a linear chain.
  • Ureidoamides : Bulky diphenylmethyl or chlorophenyl groups linked via urea bonds.

Table 2: Ureidoamides vs. Target Compound

Feature Compound 5a Compound 5d Target Compound
Key Functional Group Ureidoamide + diphenylmethyl Ureidoamide + chlorophenyl Ethoxyacetamide
Molecular Weight ~550 g/mol ~600 g/mol 301.390 g/mol
Antibacterial Activity MIC = 6.5 µg/ml (S. aureus) MIC = 6.5 µg/ml (S. aureus) Not reported

Bromophenyl/Chlorophenyl Derivatives (Antiprotozoal Agents)

Example Compound :

  • N-(4-bromophenyl)-2-(4-chlorophenyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]acetamide (10d)

Structural Differences :

  • Target Compound : Simpler ethoxyacetamide.
  • 10d : Complex aromatic substitutions (bromophenyl, chlorophenyl) and carbamoyl linkage.

CarboxyPRIMAquine and CysteinylPRIMAquine

Example Compounds :

  • CarboxyPRIMAquine (8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline)
  • CysteinylPRIMAquine (3,3'-dithiobis[2-amino-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-propanamide)

Structural Differences :

  • Target Compound : Neutral ethoxyacetamide.
  • CarboxyPRIMAquine : Carboxylic acid for improved solubility.
  • CysteinylPRIMAquine : Disulfide bond for redox activity.

Functional Implications :

  • CarboxyPRIMAquine : Enhanced hydrophilicity may favor renal excretion over tissue penetration .
  • CysteinylPRIMAquine : Disulfide bonds enable dimerization or glutathione interaction, useful in oxidative environments .

Biological Activity

Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]- (CAS No. 848133-76-6) is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H20N2O2C_{14}H_{20}N_2O_2, with a molecular weight of approximately 252.32 g/mol. Its structure features a quinoline moiety, which is known for its biological significance. The presence of the ethoxy and acetamide groups may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that acetamide derivatives can exhibit varying degrees of antimicrobial activity. A study on related acetamide compounds demonstrated that certain derivatives showed moderate activity against gram-positive bacteria, while others were inactive against a range of pathogens . The presence of methoxy groups and piperazine moieties in the structure was noted to enhance biological activity.

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundActivity TypeMIC (µg/mL)Organism
Compound AAntibacterial3.90Bacillus sp.
Compound BAntifungal0.80Aspergillus niger
Compound CInactiveN/A-

The mechanism through which acetamide compounds exert their biological effects often involves inhibition of specific enzymes or pathways. For instance, some derivatives have been shown to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress and inflammation . The structure-activity relationship (SAR) studies suggest that modifications to the central connecting chain can significantly impact inhibitory potency.

Case Studies

  • Study on Quinoline Derivatives : A study focused on the synthesis and evaluation of various quinoline-based acetamides found that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against cancer cell lines . Notably, one derivative demonstrated an IC50 value of less than 10 μM against U87MG glioblastoma cells.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related acetamides against several bacterial strains and fungi. Compounds with multiple methoxy substitutions were particularly effective, suggesting that structural diversity plays a crucial role in biological efficacy .

Q & A

Q. Advanced

  • Assay setup : Incubate the compound with hemin (pH 5.0) and monitor β-hematin crystallization via spectrophotometry .
  • Controls : Use chloroquine as a positive control (IC₅₀ ~10 nM).
  • Data interpretation : Compare inhibition rates at 10 µM; <50% inhibition suggests limited antimalarial potential .

What in vitro models are suitable for assessing cytotoxicity, and how should data be interpreted?

Q. Advanced

  • Cell lines : Use HepG2 (liver) or CHO (ovary) cells for general cytotoxicity screening .
  • MTT assay : Measure cell viability after 48-hour exposure; IC₅₀ values >100 µM indicate low toxicity .
  • Therapeutic index : Compare cytotoxicity IC₅₀ with antiprotozoal activity (e.g., selectivity index = IC₅₀(host)/IC₅₀(pathogen)) .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

  • Column chromatography : Use silica gel with gradients like cyclohexane/ethyl acetate (8:2) .
  • Acid-base extraction : For HCl salts, precipitate with ether and wash with NaHCO₃ .

How does the choice of amino acid residues in conjugate compounds affect their pharmacokinetic properties?

Q. Advanced

  • Arginine/ornithine conjugates : Increase solubility via guanidine groups but may reduce BBB penetration. Compound 39 (argininamide) shows higher polarity (m/z 701) than Compound 40 (ornithinamide, m/z 659) .
  • D/L-configuration : D-isomers (e.g., Compound 41 ) often exhibit slower metabolic degradation .

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